molecular formula C14H13Cl2NO2S B5843808 N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide

N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B5843808
M. Wt: 330.2 g/mol
InChI Key: FFOPADAVWOALNG-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide” is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a methanesulfonamide group attached to a chlorinated aromatic ring system, which may impart unique chemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-10-6-7-12(8-14(10)16)17-20(18,19)9-11-4-2-3-5-13(11)15/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOPADAVWOALNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide” typically involves the following steps:

    Nitration and Reduction: The starting material, 3-chloro-4-methylaniline, undergoes nitration followed by reduction to yield the corresponding amine.

    Sulfonylation: The amine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Coupling Reaction: The final step involves coupling the sulfonamide with 2-chlorobenzene under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

“N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide” may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Investigation of its potential as an antibacterial or antifungal agent.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide” would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(2-chlorophenyl)methanesulfonamide
  • N-(3-chlorophenyl)-1-(2-chlorophenyl)methanesulfonamide
  • N-(3-chloro-4-methylphenyl)-1-(4-chlorophenyl)methanesulfonamide

Uniqueness

“N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide” is unique due to the specific positioning of the chloro and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of these substituents may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.

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